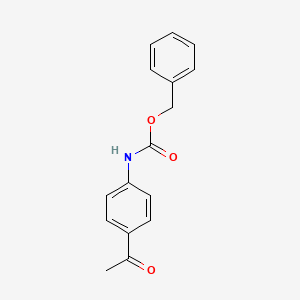

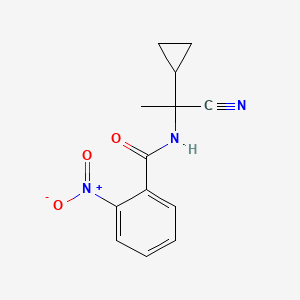

![molecular formula C19H15N3O3S3 B2768792 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941959-76-8](/img/structure/B2768792.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, commonly known as BZT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZT-2 belongs to the class of benzamide derivatives and has been synthesized through several methods. In

Scientific Research Applications

Synthesis and Electrophysiological Activity

Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of the imidazolyl moiety as a replacement for methylsulfonylamino groups to produce class III electrophysiological activity. This research underscores the compound's relevance in developing treatments for arrhythmias, showcasing its utility in medicinal chemistry Morgan et al., 1990.

Antimicrobial and Antifungal Applications

A study by Kobzar, Sych, and Perekhoda (2019) expanded the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, revealing that certain derivatives exhibit significant antimicrobial and antifungal activities. This suggests the compound's potential use in developing new antimicrobial agents Kobzar, Sych, & Perekhoda, 2019.

Anticancer Evaluation

Research by Ravinaik et al. (2021) into the design, synthesis, and anticancer evaluation of substituted N-phenylbenzamides, including structural variations similar to the compound , demonstrated moderate to excellent anticancer activities against several cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies Ravinaik et al., 2021.

Carbonic Anhydrase Inhibition

The synthesis and characterization of metal complexes of heterocyclic sulfonamide, as studied by Büyükkıdan et al. (2013), provided insights into the compound's inhibitory properties against carbonic anhydrase, a key enzyme involved in various physiological functions. This research indicates potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness Büyükkıdan et al., 2013.

Supramolecular Gelators

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators highlighted the role of methyl functionality and S⋯O interaction in gelation behavior. This research points to the compound's potential utility in the design of new materials with specific physical properties Yadav & Ballabh, 2020.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interact with bacterial cell components or enzymes to inhibit growth .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated that they have a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-9-7-12(8-10-13)17(23)22-19-21-15(11-26-19)18-20-14-5-3-4-6-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBMVKCWVCWDCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2768709.png)

![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2768713.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2768716.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2768720.png)

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2768728.png)